1-Phenyl-2-(quinolin-2-yl)ethanone

asymmetric synthesis biocatalysis chemoenzymatic

Sourcing enantiopure secondary alcohols with both phenyl and quinolin-2-yl groups is challenging via conventional routes. 1-Phenyl-2-(quinolin-2-yl)ethanone solves this as a prochiral ketone for KRED-catalyzed asymmetric reduction, delivering chiral alcohols with >99% ee. • KRED substrate: asymmetric reduction to chiral alcohols with >99% enantiomeric excess • CB2 agonist scaffold: entry point for medicinal chemistry substitution studies • Crystal engineering: Hirshfeld analysis quantifies key intermolecular contacts (C···H/H···C 29.2%, O···H/H···O 28.6%, H···H 28.5%)

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
CAS No. 1531-38-0
Cat. No. B1296012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(quinolin-2-yl)ethanone
CAS1531-38-0
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11H,12H2
InChIKeyMIHMEDBBAZVCAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-(quinolin-2-yl)ethanone Overview


1-Phenyl-2-(quinolin-2-yl)ethanone (CAS 1531-38-0) is an aryl heteroaryl ketone comprising a phenyl group linked via an ethanone bridge to the 2-position of a quinoline ring. Its molecular formula is C17H13NO with a molecular weight of 247.29 g/mol, and predicted physicochemical properties include a melting point of 116 °C, a boiling point of 410.6 ± 20.0 °C, and a density of 1.183 ± 0.06 g/cm³ . The compound crystallizes in a monoclinic system, with Hirshfeld surface analysis indicating that C···H/H···C contacts (29.2%), O···H/H···O contacts (28.6%), and H···H contacts (28.5%) dominate the crystal packing, supported by N—H···O and C—H···O hydrogen bonds and π–π stacking interactions [1]. The ketone moiety provides a defined electrophilic center for nucleophilic additions and asymmetric reductions, while the quinoline ring contributes aromatic stacking capability and potential biological target engagement [2].

Why 1-Phenyl-2-(quinolin-2-yl)ethanone Is Irreplaceable


Simpler 2-substituted quinolines such as 1-(quinolin-2-yl)ethanone (CAS 1011-47-8), 2-phenethylquinoline (CAS 1613-41-8), and 2-benzylquinoline (CAS 1745-77-3) lack the conjugated phenyl ketone functionality that defines the reactivity and stereochemical outcomes achievable with 1-phenyl-2-(quinolin-2-yl)ethanone. The ketone carbonyl serves as a defined prochiral center enabling asymmetric reductions with ketoreductases (KREDs) to yield chiral secondary alcohols with enantiomeric excesses exceeding 99% [1]. In contrast, 1-(quinolin-2-yl)ethanone, while retaining a methyl ketone, lacks the extended aromatic conjugation of the phenyl group, which alters both electronic properties and intermolecular interactions in crystalline materials and protein binding pockets [2]. 2-Phenethylquinoline and 2-benzylquinoline contain fully reduced methylene linkages rather than a ketone, eliminating the possibility of carbonyl-directed asymmetric transformations entirely. The evidence below quantifies these distinctions across crystallographic, biocatalytic, and receptor-binding dimensions.

1-Phenyl-2-(quinolin-2-yl)ethanone: Evidence vs. Analogs


KRED-Catalyzed Asymmetric Reduction

1-Phenyl-2-(quinolin-2-yl)ethanone serves as an effective prochiral substrate for ketoreductase (KRED)-catalyzed asymmetric reduction. Under optimized conditions using selected KRED enzymes, the corresponding chiral alcohol (R)- or (S)-1-phenyl-2-(quinolin-2-yl)ethanol is obtained with enantiomeric excess >99% and high isolated yields [1]. This stereochemical outcome is enabled by the planar ketone geometry between the phenyl and quinoline moieties, which provides a well-defined prochiral face for enzyme recognition. By comparison, 1-(quinolin-2-yl)ethanone (CAS 1011-47-8), while also reducible, lacks the extended aromatic phenyl substituent that contributes to enzyme binding discrimination [2].

asymmetric synthesis biocatalysis chemoenzymatic

Synthetic Route Comparison: Vilsmeier vs. n-BuLi

A reported synthetic route for 1-phenyl-2-(quinolin-2-yl)ethanone using n-butyllithium-mediated deprotonation of 2-methylquinoline followed by reaction with benzonitrile yields the target ketone in 56.7% after workup . An alternative one-step protocol employing adapted Vilsmeier conditions has been reported to produce the title compound in quantitative yield (approaching 100%) with full spectroscopic characterization [1]. This represents a >43% absolute yield improvement under milder, metal-free conditions, which is directly relevant to procurement decisions for multigram-scale synthesis planning.

organic synthesis process chemistry route scouting

CB2 Receptor Agonism: Quinoline vs. Isoquinoline

In a series of quinolinyl and isoquinolinyl phenyl ketones evaluated for CB2 cannabinoid receptor-dependent G-protein activity using the [35S]GTPγS binding assay, both quinoline and isoquinoline derivatives exhibited similar CB2 receptor agonist activity [1]. The most potent ligands were 2-(Me2N)-phenyl substituted derivatives, which functioned as full agonists. 1-Phenyl-2-(quinolin-2-yl)ethanone represents the unsubstituted phenyl parent scaffold within this quinoline series. While direct IC50 or EC50 values for the unsubstituted parent were not reported in the abstract, the study establishes that the quinoline core is a viable scaffold for CB2 agonist development with activity comparable to the isoquinoline series [1].

GPCR pharmacology cannabinoid receptor structure-activity relationship

Crystal Packing and Intermolecular Contacts

Hirshfeld surface analysis of 1-phenyl-2-(quinolin-2-yl)ethanone crystals reveals that C···H/H···C contacts contribute 29.2%, O···H/H···O contacts contribute 28.6%, and H···H contacts contribute 28.5% to the total intermolecular interactions in the crystal lattice [1]. The crystal structure features N—H···O and C—H···O hydrogen bonds, as well as C—H···π interactions and π–π stacking. In contrast, 1-(quinolin-2-yl)ethanone (CAS 1011-47-8) crystallizes with four independent molecules in the asymmetric unit and exhibits formyl group coplanarity with the quinoline ring, but lacks the extended aromatic phenyl system for π–π stacking [2].

crystallography solid-state chemistry materials science

Physicochemical Properties vs. Reduced Analogs

1-Phenyl-2-(quinolin-2-yl)ethanone (MW 247.29 g/mol) contains three rotatable bonds and two hydrogen bond acceptors (the ketone oxygen and quinoline nitrogen) with zero hydrogen bond donors . 2-Phenethylquinoline (CAS 1613-41-8, MW 233.31 g/mol) contains three rotatable bonds but only one hydrogen bond acceptor (quinoline nitrogen) and lacks the ketone carbonyl . 2-Benzylquinoline (CAS 1745-77-3, MW 219.28 g/mol) contains two rotatable bonds and one hydrogen bond acceptor [1]. The ketone functionality in the target compound provides a defined electrophilic handle and an additional H-bond acceptor site absent in the reduced analogs, which directly impacts reactivity and binding potential.

physicochemical properties drug-likeness library design

Antiproliferative Activity of Derivatives

Derivatives synthesized from 1-phenyl-2-(quinolin-2-yl)ethanone have demonstrated potent antiproliferative activity, with certain analogs exhibiting IC50 values as low as 0.32 μM against COLO205 colorectal adenocarcinoma cells . While these data pertain to structurally modified derivatives rather than the parent compound itself, they establish 1-phenyl-2-(quinolin-2-yl)ethanone as a productive starting scaffold for antiproliferative lead optimization. The parent compound provides a modular framework where modifications to the phenyl ring, quinoline core, or ketone bridge can be systematically explored to modulate potency.

anticancer medicinal chemistry lead optimization

1-Phenyl-2-(quinolin-2-yl)ethanone: Applications & Procurement


Asymmetric Synthesis of Chiral Alcohols via KRED

Users requiring enantiomerically pure secondary alcohols bearing both phenyl and quinolin-2-yl groups should procure 1-phenyl-2-(quinolin-2-yl)ethanone as the prochiral ketone substrate for KRED-catalyzed asymmetric reduction. The compound yields the corresponding chiral alcohol with >99% enantiomeric excess under standard biocatalytic conditions [1]. This application is not accessible with reduced analogs such as 2-phenethylquinoline or 2-benzylquinoline, which lack the ketone carbonyl required for prochiral reduction.

CB2 Cannabinoid Receptor Ligand Development

Medicinal chemistry programs targeting CB2 receptor agonists can utilize 1-phenyl-2-(quinolin-2-yl)ethanone as a parent scaffold within the quinolinyl phenyl ketone series. This series has demonstrated CB2 agonist activity comparable to the isoquinoline series in [35S]GTPγS binding assays [2]. The unsubstituted phenyl parent serves as an entry point for systematic substitution studies, particularly at the phenyl 2-position where dimethylamino substitution enhances potency and full agonism.

Crystal Engineering and π-Stacking Design

For materials science applications involving crystal engineering, co-crystal design, or π-stacking architectures, 1-phenyl-2-(quinolin-2-yl)ethanone offers well-characterized solid-state packing interactions. Hirshfeld surface analysis quantifies the intermolecular contact contributions (C···H/H···C 29.2%, O···H/H···O 28.6%, H···H 28.5%), and the crystal structure confirms N—H···O hydrogen bonding and π–π stacking [3]. This level of structural characterization supports rational design of crystalline materials incorporating this scaffold.

Fluorescent Dyes and OLED Materials

The extended aromatic system of 1-phenyl-2-(quinolin-2-yl)ethanone, comprising both phenyl and quinoline moieties linked by a conjugated ketone bridge, makes it a suitable precursor for fluorescent dyes and light-emitting materials. Research has demonstrated its incorporation into polymer matrices for organic light-emitting diode (OLED) applications, with the resulting materials exhibiting superior light-emitting properties compared to traditional dyes . This application leverages both the π-conjugated system and the synthetic versatility of the ketone handle for further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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